N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the benzimidazole derivative with 2-(2,6-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or interfering with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole.
Phenylacetamide Derivatives: Compounds like acetaminophen and phenacetin.
Uniqueness
N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O/c1-17-9-4-5-12-20(17)15-23-26-21-13-6-7-14-22(21)28(23)16-24(29)27-25-18(2)10-8-11-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29) |
InChI Key |
OEBMUQOJGIHZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4C |
Origin of Product |
United States |
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